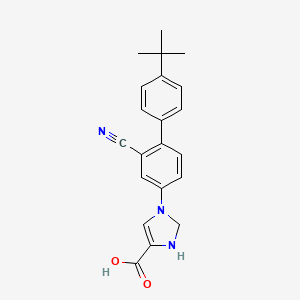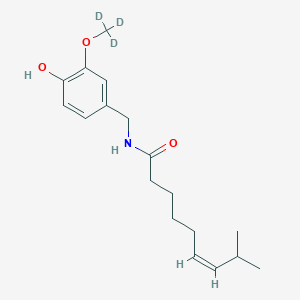
(Z)-Capsaicin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Capsaicin-d3 is a deuterated form of capsaicin, the active component in chili peppers that gives them their characteristic heat. The “Z” notation indicates the specific geometric isomer of the compound, where the highest priority substituents on each carbon of the double bond are on the same side. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in this compound, making it useful in various scientific studies due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Capsaicin-d3 typically involves the incorporation of deuterium into the capsaicin molecule. One common method is the catalytic hydrogenation of capsaicin in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient and high-yield deuteration. The purity and isotopic enrichment of the final product are critical factors, often achieved through multiple purification steps, including chromatography and recrystallization.
化学反应分析
Types of Reactions
(Z)-Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrocapsaicin-d3.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms like dihydrocapsaicin-d3, and substituted analogs with different functional groups attached to the aromatic ring or amide group.
科学研究应用
Chemistry
In chemistry, (Z)-Capsaicin-d3 is used as a tracer in reaction mechanism studies due to the presence of deuterium, which allows for the tracking of molecular transformations using spectroscopic techniques.
Biology
In biological research, it serves as a tool to study the metabolism and bioavailability of capsaicin. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, aiding in the understanding of metabolic pathways.
Medicine
In medicine, this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of capsaicin. This information is crucial for developing capsaicin-based therapeutics.
Industry
Industrially, this compound is used in the development of new formulations and delivery systems for capsaicin, enhancing its stability and efficacy in various applications, including pain relief and weight management products.
作用机制
(Z)-Capsaicin-d3 exerts its effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a ligand-gated ion channel found in sensory neurons. This binding leads to the activation of the receptor, causing an influx of calcium ions and subsequent neuronal depolarization. The activation of TRPV1 results in the sensation of heat and pain, which is the characteristic effect of capsaicin.
相似化合物的比较
Similar Compounds
Capsaicin: The non-deuterated form, widely studied for its effects and applications.
Dihydrocapsaicin: A reduced form of capsaicin with similar but slightly different properties.
Nonivamide: A synthetic analog of capsaicin with similar biological activity.
Uniqueness
(Z)-Capsaicin-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in various fields.
属性
分子式 |
C18H27NO3 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
(Z)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6-/i3D3 |
InChI 键 |
YKPUWZUDDOIDPM-XCBYIJBPSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C\C(C)C)O |
规范 SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)

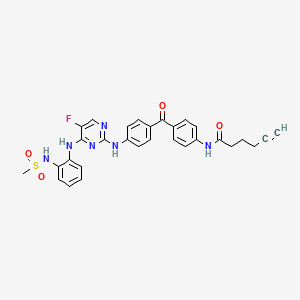
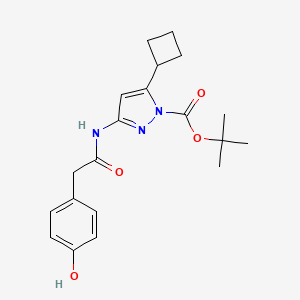
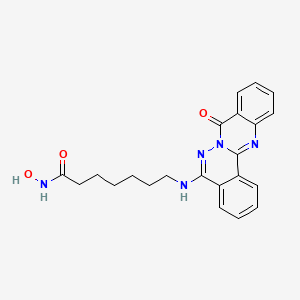


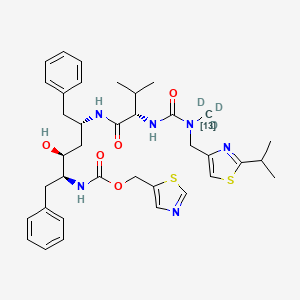

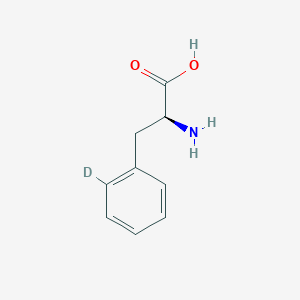
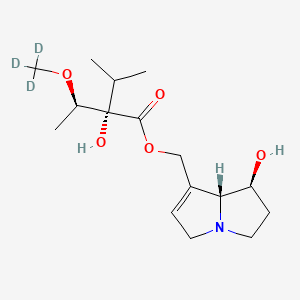
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
